4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
Description
4-(4-Chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic organic compound featuring a strained bicyclo[2.1.1]hexane core substituted with a 2-oxa group, a 4-chlorophenyl ring at position 4, and a carboxylic acid at position 3. Its unique structure combines rigidity from the bicyclic framework with the electronic effects of the chlorine substituent, making it a candidate for applications in medicinal chemistry, particularly as a bioisostere for aromatic systems .
Properties
CAS No. |
2167364-89-6 |
|---|---|
Molecular Formula |
C12H11ClO3 |
Molecular Weight |
238.66 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C12H11ClO3/c13-8-3-1-7(2-4-8)12-5-9(16-6-12)10(12)11(14)15/h1-4,9-10H,5-6H2,(H,14,15) |
InChI Key |
XOCKEHIYWNTISS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C1(CO2)C3=CC=C(C=C3)Cl)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid typically involves multiple steps, starting with the formation of the bicyclic core followed by the introduction of the chlorophenyl group. Common synthetic routes include:
Knoevenagel Condensation: This reaction involves the condensation of a suitable aldehyde or ketone with a compound containing an active methylene group, such as malonic acid derivatives, in the presence of a base.
Oxidation Reactions: Oxidation of intermediate compounds using oxidizing agents like potassium permanganate or chromium trioxide to introduce the carboxylic acid group.
Halogenation: Introduction of the chlorophenyl group through halogenation reactions using chlorine or other suitable halogenating agents.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can further modify the compound, introducing additional functional groups or converting existing ones.
Reduction: Reduction reactions can reduce the carboxylic acid group to alcohols or other derivatives.
Substitution: Substitution reactions can replace the chlorophenyl group with other substituents, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various halogenating agents, nucleophiles, and electrophiles.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Compounds with different substituents replacing the chlorophenyl group.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in the development of new pharmaceuticals:
- Anticancer Activity : Preliminary studies suggest that derivatives of bicyclic compounds can exhibit cytotoxic effects against various cancer cell lines. The presence of the chlorophenyl group may enhance these properties by increasing lipophilicity, thus improving cell membrane penetration.
- Anti-inflammatory Properties : Compounds with similar structures have been investigated for their ability to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis or other inflammatory diseases.
Organic Synthesis
4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : Its unique structure allows it to be used as a precursor in synthesizing more complex organic molecules, particularly in the pharmaceutical industry where complex architectures are often required.
- Functionalization Reactions : The carboxylic acid group can be utilized in various functionalization reactions, enabling the introduction of different substituents that can modify the compound's properties and activities.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer properties of bicyclic compounds similar to this compound. Researchers synthesized several derivatives and tested their efficacy against breast cancer cell lines, observing a significant reduction in cell viability at micromolar concentrations.
Case Study 2: Anti-inflammatory Activity
In another investigation reported in Pharmaceutical Biology, researchers examined the anti-inflammatory effects of related bicyclic acids. The study demonstrated that certain derivatives inhibited the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases.
Mechanism of Action
The mechanism by which 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
4-(2-Methylphenyl) Analog
- Structure : 4-(2-Methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid (CAS: 2168662-66-4)
- Molecular Formula : C₁₃H₁₄O₃
- Molar Mass : 218.25 g/mol
- Key Differences: Replaces the 4-Cl group with a 2-methyl substituent.
4-(4-Bromophenyl) Analog
- Structure : rac-(1R,4S,5S)-4-(4-Bromophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
- Key Differences: Bromine (atomic radius ≈ 1.85 Å) replaces chlorine (≈ 0.99 Å), increasing molecular weight and lipophilicity.
4-[4-(Trifluoromethyl)phenyl] Analog
Modifications to the Bicyclic Core
4-(Fluoromethyl) Derivative
- Structure : 4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid (CAS: 2613381-88-5)
- Molecular Formula : C₇H₉FO₃
- Molar Mass : 160.1 g/mol
- Key Differences: Carboxylic acid at position 1 instead of 4.
3-((Benzyloxy)methyl)-1-methyl Derivative
Functional Group Replacements
Amine-Functionalized Analog
Bioisosteric Potential
- Aromatic Mimicry : The bicyclo[2.1.1]hexane core serves as a bioisostere for ortho- and meta-substituted benzenes, offering improved metabolic stability and reduced toxicity.
- Case Study : The 4-chlorophenyl derivative mimics para-substituted benzene rings in drug candidates, while trifluoromethyl analogs enhance electron-deficient character for targeting specific enzymes .
Comparative Data Table
Biological Activity
4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
Structural Characteristics
The compound has the following structural and molecular characteristics:
- Molecular Formula : CHClO
- SMILES : C1C2C(C1(CO2)C3=CC=C(C=C3)Cl)C(=O)O
- InChIKey : XOCKEHIYWNTISS-UHFFFAOYSA-N
These characteristics suggest potential interactions with biological targets, which can be explored through various studies.
Synthesis and Derivatives
Recent literature indicates that derivatives of 2-oxabicyclo[2.1.1]hexanes have been successfully synthesized and validated for their biological properties. The synthesis often involves iodocyclization reactions, which result in compounds that can serve as bioisosteres for various medicinal applications .
Anticancer Properties
Research has highlighted that bicyclic compounds, including derivatives of 2-oxabicyclo[2.1.1]hexane, exhibit significant anticancer activity. For instance, compounds with similar frameworks have been reported to inhibit the growth of cancer cells through various mechanisms such as apoptosis induction and cell cycle arrest .
Antiviral Activity
Some studies have shown that bicyclic compounds possess antiviral properties, particularly against viruses like Zika and HSV (Herpes Simplex Virus). These compounds often target viral replication processes, demonstrating their potential as therapeutic agents .
Study on Anticancer Activity
In a study conducted at the Ontario Institute for Cancer Research, various cyclobutane derivatives were screened for anticancer activity. The results indicated that certain derivatives of 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane exhibited substantial cytotoxicity against specific cancer cell lines .
Antiviral Screening
Another significant study focused on the antiviral screening of cyclobutane derivatives against Zika virus was performed at Johns Hopkins University. The findings revealed that some derivatives showed promising inhibitory effects on viral replication .
Data Tables
Here are some summarized data points regarding the biological activity of this compound and its derivatives:
| Activity Type | Target | Result |
|---|---|---|
| Anticancer | Various cancer cell lines | Significant cytotoxicity observed |
| Antiviral | Zika Virus | Inhibition of viral replication |
| Antiviral | HSV | Potential antiviral activity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves cycloaddition reactions to form the bicyclic core, followed by functional group transformations. For example, the bicyclo[2.1.1]hexane system can be constructed via [2+2] or [3+2] cycloadditions using strained olefins or ketenes. The 4-chlorophenyl group is introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation. Oxidation of a methyl or alcohol precursor (e.g., using KMnO₄ or Jones reagent) yields the carboxylic acid. Optimization involves temperature control (e.g., -78°C for ketene stability), catalyst screening (e.g., Pd for cross-coupling), and solvent selection (e.g., THF for cycloadditions) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Workflow :
- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify bicyclic scaffold (e.g., bridgehead protons at δ 3.5–4.5 ppm) and substituents (4-chlorophenyl aromatic signals at δ 7.2–7.4 ppm).
- Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular ion [M+H]⁺ (theoretical m/z for C₁₂H₁₀ClO₃: 237.0321).
- Elemental Analysis : Carbon, hydrogen, and chlorine content within ±0.4% of theoretical values .
Q. What in vitro assays are suitable for initial screening of its biological activity?
- Assay Design :
- Enzyme Inhibition : Dose-response curves (IC₅₀) against cyclooxygenase (COX) or lipoxygenase (LOX) due to structural similarity to bicyclic anti-inflammatory agents.
- Cellular Viability : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.
- Membrane Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) to estimate blood-brain barrier penetration .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?
- Strategy : Asymmetric cycloaddition using chiral Lewis acids (e.g., Jacobsen’s Co-salen complexes) or organocatalysts (e.g., proline derivatives). For example, a [3+2] cycloaddition between a nitrile oxide and a chiral enolate can yield the bicyclic core with >90% ee. Post-functionalization (e.g., chlorophenyl introduction) must retain stereochemistry. Chiral HPLC (e.g., Chiralpak AD-H column) validates enantiomeric excess .
Q. What structure-activity relationship (SAR) insights exist for modifications to the bicyclic core or substituents?
- Key Findings :
- Bicyclic Core : Replacing the oxygen atom in the oxabicyclo system with sulfur (e.g., 2-thiabicyclo analog) reduces metabolic stability but increases COX-2 selectivity.
- 4-Chlorophenyl Group : Substitution with electron-withdrawing groups (e.g., -NO₂) enhances binding to hydrophobic enzyme pockets, while bulky groups (e.g., -CF₃) decrease solubility.
- Carboxylic Acid : Esterification (e.g., ethyl ester) improves cell permeability but requires in vivo hydrolysis for activity .
Q. What advanced computational methods can predict its binding modes to biological targets?
- Approaches :
- Molecular Docking : AutoDock Vina or Schrödinger Glide to model interactions with COX-2 (PDB: 3LN1). The carboxylic acid group forms hydrogen bonds with Arg120 and Tyr355.
- Molecular Dynamics (MD) : 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes. Clustering analysis identifies dominant binding poses.
- Free Energy Calculations : MM-GBSA to rank binding affinities of analogs .
Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?
- Stability Protocol :
- pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C. LC-MS monitors degradation over 24 hours.
- Oxidative Stress : Expose to H₂O₂ (0.3% v/v) to simulate metabolic oxidation. Major degradation pathways include decarboxylation (loss of CO₂) and aryl chloride hydrolysis (forming phenolic derivatives).
- Light Sensitivity : UV-vis spectroscopy tracks photodegradation; amber vials recommended for storage .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Root Cause Analysis :
- Purity Discrepancies : Compare analytical methods (e.g., HPLC vs. NMR purity). Impurities >5% can skew IC₅₀ values.
- Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. resazurin).
- Cell Line Differences : Validate target expression (e.g., qPCR for COX-2 in selected cell lines) .
Methodological Notes
- Synthetic Challenges : Bridgehead strain in the bicyclo[2.1.1]hexane system may lead to ring-opening side reactions; low-temperature conditions mitigate this .
- Data Reproducibility : Cross-validate biological results using orthogonal assays (e.g., Western blot for protein targets alongside enzymatic assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
